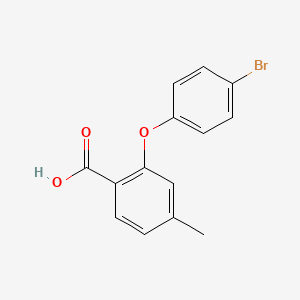

2-(4-Bromophenoxy)-4-methylbenzoic acid

Description

2-(4-Bromophenoxy)-4-methylbenzoic acid is a brominated aromatic compound featuring a benzoic acid backbone substituted with a 4-methyl group at position 4 and a 4-bromophenoxy group at position 2.

Properties

Molecular Formula |

C14H11BrO3 |

|---|---|

Molecular Weight |

307.14 g/mol |

IUPAC Name |

2-(4-bromophenoxy)-4-methylbenzoic acid |

InChI |

InChI=1S/C14H11BrO3/c1-9-2-7-12(14(16)17)13(8-9)18-11-5-3-10(15)4-6-11/h2-8H,1H3,(H,16,17) |

InChI Key |

HPBQUNDFOWIWAV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)OC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 2-(4-bromophenoxy)-4-methylbenzoic acid exhibit notable antimicrobial properties. For instance, compounds synthesized from this acid have been tested against various bacterial strains, showing promising results against resistant strains of Staphylococcus aureus and Escherichia coli. A study demonstrated that modifications to the bromophenoxy group enhanced the antimicrobial efficacy, suggesting that this compound could serve as a lead structure in antibiotic development .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies showed that it inhibits the production of pro-inflammatory cytokines in macrophages, indicating potential therapeutic applications for conditions like rheumatoid arthritis. The structure-activity relationship (SAR) studies reveal that the bromine substituent plays a crucial role in modulating these biological activities .

Organic Synthesis

Synthesis of Pharmaceuticals

2-(4-Bromophenoxy)-4-methylbenzoic acid is utilized as an intermediate in the synthesis of various pharmaceuticals, including antihistamines and anti-allergic agents such as fexofenadine. The synthetic route typically involves selective bromination and subsequent reactions to form complex structures with high purity levels. A patent describes a method for synthesizing this compound with minimal isomer formation, which is critical for pharmaceutical applications due to regulatory standards on purity .

Building Block for Advanced Materials

The compound serves as a building block for synthesizing advanced materials, including polymers and liquid crystals. Its unique electronic properties make it suitable for applications in organic electronics and photonic devices. Research has focused on incorporating this compound into polymer matrices to enhance thermal stability and mechanical properties .

Case Studies

Case Study 1: Antimicrobial Screening

A comprehensive screening of derivatives of 2-(4-bromophenoxy)-4-methylbenzoic acid was conducted to evaluate their antimicrobial activity. The study involved testing against a panel of pathogens, revealing that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. This highlights the compound's potential as a scaffold for developing new antimicrobial agents.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 8 | Effective against S. aureus |

| Compound B | 16 | Effective against E. coli |

| Compound C | 32 | Moderate activity |

Case Study 2: Synthesis Optimization

An optimization study on the synthesis of 2-(4-bromophenoxy)-4-methylbenzoic acid was performed to improve yield and purity. Various reaction conditions were tested, including solvent choice and temperature variations, leading to a refined protocol that increased yield by 30% while maintaining high purity levels (>95%). This optimized method is crucial for industrial scalability.

| Parameter | Original Yield (%) | Optimized Yield (%) |

|---|---|---|

| Temperature (°C) | 60 | 75 |

| Reaction Time (h) | 5 | 3 |

| Solvent Used | Dichloromethane | Ethanol |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are structurally analogous and highlight key differences in substituents and functional groups:

Key Observations :

- Electronic Effects: The bromophenoxy group in the target compound is electron-withdrawing, enhancing acidity compared to 4-methylbenzoic acid . However, the methyl group at position 4 counterbalances this effect slightly, increasing lipophilicity.

- Reactivity: Unlike the α,β-unsaturated ketone in 4-(4-bromophenyl)-4-oxo-but-2-enoic acid , the target compound lacks conjugation, reducing susceptibility to nucleophilic attacks (e.g., thia-Michael additions).

- Metabolic Stability: Ester derivatives (e.g., Ethyl 2-(4-bromophenoxy)acetate ) are more prone to hydrolysis than the carboxylic acid form, impacting bioavailability.

Toxicity

- The bromine atom likely contributes to higher toxicity compared to non-halogenated analogs.

- Target Compound: While direct data are unavailable, the combination of bromophenoxy and methyl groups may increase metabolic stability but also elevate bioaccumulation risks.

Pharmacological Potential

- 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid : Demonstrated utility in synthesizing heterocycles (e.g., benzisoxazoles), highlighting reactivity differences from the target compound.

Physicochemical Properties

Notable Trends:

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 2-(4-Bromophenoxy)-4-methylbenzoic acid, and how can reaction conditions be optimized for higher yields?

- Answer : Synthesis typically involves coupling 4-bromophenol with a 4-methylbenzoic acid derivative. The Mitsunobu reaction or Ullmann-type coupling is commonly used, employing catalysts like copper iodide or palladium complexes. Optimization includes controlling temperature (80–120°C), using polar aprotic solvents (e.g., DMF or THF), and maintaining anhydrous conditions to suppress hydrolysis. For example, fluorene derivatives synthesized from similar brominated benzoic acids required multi-step protocols with intermediates purified via column chromatography .

Q. How does the solubility profile of 2-(4-Bromophenoxy)-4-methylbenzoic acid in organic solvents influence its purification and experimental design?

- Answer : Solubility trends in organic solvents (e.g., ethanol, THF, or ethyl acetate) depend on the compound’s polarity. The 4-methylbenzoic acid moiety enhances solubility in polar solvents, while the bromophenoxy group introduces steric hindrance. Experimental methods from solubility studies on 4-methylbenzoic acid (e.g., using the Modified Apelblat equation to model temperature-dependent solubility) can guide solvent selection for recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.